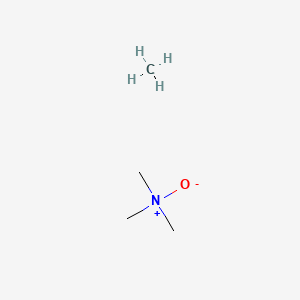

Trimethylamine N-oxide (dihydrate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trimethylamine N-oxide (dihydrate) is an organic compound with the chemical formula (CH₃)₃NO·2H₂O. It belongs to the class of amine oxides and is typically encountered as a dihydrate. This compound is a white, water-soluble solid and is found in the tissues of marine crustaceans and fish, where it helps prevent protein distortion due to water pressure .

準備方法

Synthetic Routes and Reaction Conditions: Trimethylamine N-oxide can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature. The reaction can be represented as follows:

(CH₃)₃N + H₂O₂ → (CH₃)₃NO + H₂O

Industrial Production Methods: In industrial settings, trimethylamine N-oxide is produced by oxidizing trimethylamine with hydrogen peroxide. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to achieve the desired outcome .

Types of Reactions:

Oxidation: Trimethylamine N-oxide acts as an oxidizing agent in various chemical reactions. It can oxidize organoboranes and other substrates.

Reduction: Under certain conditions, trimethylamine N-oxide can be reduced back to trimethylamine.

Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include organoboranes and other substrates that can be oxidized by trimethylamine N-oxide. The reactions are typically carried out in an aqueous medium at room temperature.

Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce trimethylamine N-oxide back to trimethylamine.

Major Products Formed:

Oxidation: The major products formed are oxidized substrates, such as alcohols from organoboranes.

Reduction: The major product formed is trimethylamine.

科学的研究の応用

Trimethylamine N-oxide (dihydrate) has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.

Biology: Trimethylamine N-oxide is studied for its role in stabilizing proteins under high-pressure conditions, such as those found in deep-sea organisms.

Medicine: Research has shown that high levels of trimethylamine N-oxide in the human body are associated with an increased risk of cardiovascular diseases. It is also studied for its role in inflammation and other metabolic processes.

作用機序

トリメチルアミン N-オキシドは、水分子と相互作用することでタンパク質の構造を安定化します。この相互作用は、高圧条件下でのタンパク質の柔軟性と機能性を維持するのに役立ちます。生物系では、トリメチルアミン N-オキシドは、コリンやL-カルニチンなどの化合物の一般的な代謝物であるトリメチルアミンの酸化生成物です。 ROS/NLRP3 インフラマソームを活性化し、炎症を誘発し、TGF-β/smad2 シグナル伝達経路を活性化することで線維芽細胞から筋線維芽細胞への分化を促進します .

類似の化合物:

トリメチルアミン: トリメチルアミン N-オキシドの前駆体であり、生物系では一般的な代謝物です。

ジメチルアミン N-オキシド: 同様の特性を持つ別のアミンオキシドですが、分子構造が異なります。

テトラメチルアンモニウムヒドロキシド: 化学的特性が異なる四級アンモニウム化合物です。

独自性: トリメチルアミン N-オキシドは、高圧条件下でタンパク質を安定化させる能力においてユニークであり、海洋生物学において特に重要です。 特に心血管疾患に関連するヒトの健康における役割も、他の類似の化合物とは異なります .

類似化合物との比較

Trimethylamine: The precursor to trimethylamine N-oxide, it is a common metabolite in biological systems.

Dimethylamine N-oxide: Another amine oxide with similar properties but different molecular structure.

Tetramethylammonium hydroxide: A quaternary ammonium compound with different chemical properties.

Uniqueness: Trimethylamine N-oxide is unique in its ability to stabilize proteins under high-pressure conditions, making it particularly important in marine biology. Its role in human health, particularly in relation to cardiovascular diseases, also sets it apart from other similar compounds .

特性

分子式 |

C4H13NO |

|---|---|

分子量 |

91.15 g/mol |

IUPAC名 |

N,N-dimethylmethanamine oxide;methane |

InChI |

InChI=1S/C3H9NO.CH4/c1-4(2,3)5;/h1-3H3;1H4 |

InChIキー |

DXSAXAMDUIJCPC-UHFFFAOYSA-N |

正規SMILES |

C.C[N+](C)(C)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。